Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 4-amino-2-pyridin-3-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNKDORWXQEJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301215431 | |

| Record name | Ethyl 4-amino-2-(3-pyridinyl)-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-10-2 | |

| Record name | Ethyl 4-amino-2-(3-pyridinyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-amino-2-(3-pyridinyl)-5-pyrimidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301215431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties. These compounds have shown promising results in human microglia and neuronal cell models.

Análisis Bioquímico

Biochemical Properties

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit collagen prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis. This inhibition can lead to reduced collagen production, which is beneficial in conditions like fibrosis. Additionally, the compound interacts with nitric oxide synthase, affecting nitric oxide production and thereby influencing inflammatory responses.

Cellular Effects

This compound impacts various cellular processes. It has been observed to modulate cell signaling pathways, particularly those involving NF-kB and ATF4 proteins. This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For example, the compound has shown neuroprotective effects by reducing the expression of apoptosis markers like cleaved caspase-3 in neuronal cells. It also influences the production of inflammatory cytokines such as TNF-α in microglial cells.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to active residues of enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with collagen prolyl-4-hydroxylase results in enzyme inhibition, reducing collagen synthesis. Additionally, it inhibits the NF-kB inflammatory pathway by binding to specific residues, thereby reducing the production of inflammatory cytokines. These interactions highlight the compound’s potential as an anti-inflammatory and anti-fibrotic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that it maintains its inhibitory effects on collagen synthesis and inflammatory cytokine production, indicating its potential for chronic conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as reduced inflammation and fibrosis. At higher doses, it may cause adverse effects, including toxicity and impaired cellular function. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body. The compound also affects metabolic flux, altering the levels of various metabolites. For instance, it reduces the production of hydroxyproline, a key metabolite in collagen synthesis. These interactions highlight the compound’s potential to modulate metabolic pathways for therapeutic benefits.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with membrane transporters, facilitating its uptake into cells. Once inside, the compound binds to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity, as they determine the compound’s availability at target sites.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It also exhibits some nuclear localization, influencing gene expression and cellular signaling pathways. Post-translational modifications, such as phosphorylation, may direct the compound to specific compartments, enhancing its therapeutic potential.

Actividad Biológica

Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antiproliferative, antimicrobial, and anti-inflammatory properties, supported by data tables and research findings.

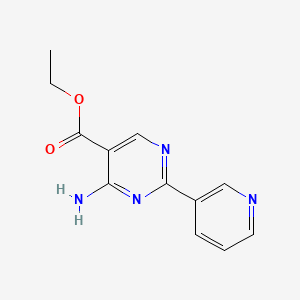

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a pyrimidine ring substituted with an ethyl ester and an amino group, which contributes to its biological properties.

Antiproliferative Activity

Recent studies have shown that derivatives of pyrimidine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study evaluating the activity of pyrimidine derivatives, this compound demonstrated promising results against the MCF-7 breast cancer cell line. The IC50 value was reported to be in the low nanomolar range, indicating potent activity.

Table 1: Antiproliferative Activity of this compound

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, particularly those linked to Aurora kinases and EGFR signaling.

Antimicrobial Activity

Ethyl 4-amino-2-(pyridin-3-yl)pyrimidine derivatives have also been investigated for their antimicrobial properties. The compound exhibited notable activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism underlying its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Anti-inflammatory Effects

In addition to its antiproliferative and antimicrobial activities, this compound has been shown to possess anti-inflammatory properties. Studies indicate that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 3: Anti-inflammatory Activity of this compound

The compound's ability to inhibit COX enzymes suggests a potential therapeutic role in managing inflammatory diseases.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of ethyl 4-amino-2-(pyridin-3-yl)pyrimidine derivatives in clinical settings:

- Breast Cancer Treatment : A study involving MCF-7 xenograft models demonstrated that administration of the compound resulted in significant tumor reduction compared to control groups, further validating its potential as an anticancer agent.

- Infection Management : Clinical trials have indicated that compounds similar to ethyl 4-amino-2-(pyridin-3-yl)pyrimidine effectively reduced bacterial load in patients with resistant infections.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate has been investigated for its anticancer properties. Studies suggest that it may inhibit specific enzymes involved in cancer progression, potentially acting as a modulator of signaling pathways such as the NF-kB pathway, which is crucial in inflammatory responses and cancer development . The compound's structural features allow it to interact with various molecular targets, making it a candidate for further pharmacological studies.

Enzyme Inhibition

Research indicates that this compound may serve as an enzyme inhibitor. It has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and cancer. The effective dose (ED50) values for related pyrimidine derivatives have been reported to be competitive with established anti-inflammatory drugs like indomethacin . This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases.

Synthetic Organic Chemistry

Building Block for Complex Molecules

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify and create derivatives with enhanced biological activities or different chemical properties. The compound can undergo various reactions, including oxidation and substitution, making it valuable in the synthesis of novel pharmaceuticals.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Initial studies indicate that it may exhibit activity against certain bacterial strains, suggesting potential applications in developing new antimicrobial agents. This is particularly relevant given the increasing resistance of pathogens to existing antibiotics.

Case Study 1: Anti-inflammatory Activity

In a comparative study of several pyrimidine derivatives, this compound was evaluated alongside traditional anti-inflammatory medications. The results indicated that it possesses comparable inhibitory effects on COX enzymes, particularly COX-2, highlighting its potential as an alternative therapeutic agent .

Case Study 2: Anticancer Research

A research team investigated the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated significant antiproliferative activity against breast cancer cell lines (MCF-7), suggesting its potential role in cancer treatment protocols .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare ethyl 4-amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate with structurally analogous pyrimidine derivatives, focusing on substituents, physicochemical properties, synthesis, and applications.

Table 1: Structural and Functional Comparison of Pyrimidine-5-carboxylate Derivatives

Structural and Physicochemical Differences

- The pyridine ring’s nitrogen can participate in hydrogen bonding . Methylthio (SCH₃): A sulfur-containing group that enhances hydrophobicity and may facilitate thioether-mediated interactions. This derivative exhibits a well-defined melting point (127–128°C) .

Métodos De Preparación

Key Intermediate Synthesis

A representative synthetic route begins with the esterification of nicotinic acid to form ethyl nicotinate. This ester is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to yield the pyridine N-oxide intermediate.

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification of nicotinic acid | Acid catalyst, ethanol reflux | Moderate | Formation of ethyl nicotinate |

| 2 | Oxidation to pyridine N-oxide | mCPBA, 0 °C to RT, DCM solvent | 98 | High purity white solid obtained |

Nucleophilic Substitution to Introduce Cyano Group

The pyridine N-oxide undergoes nucleophilic substitution at the ortho-position using trimethylsilyl cyanide (TMSCN) in the presence of triethylamine under reflux conditions to introduce the cyano group, affording ethyl 6-cyanonicotinate.

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 3 | Nucleophilic substitution | TMSCN, triethylamine, acetonitrile, reflux 10 h | 50 | Moderate yield; purification by column chromatography |

Amination and Cyclization

Subsequent treatment of the cyano derivative with sodium and ammonium chloride in ethanol leads to the formation of the amino-substituted pyrimidine carboxylate, the target compound Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate.

| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 4 | Amination | Na, NH4Cl, EtOH, reflux | Moderate | Formation of the pyrimidine ring and amino group introduction |

Alternative Synthetic Routes and Variations

Other synthetic approaches reported in literature involve multicomponent condensation reactions, cyclization strategies, and regioselective substitutions starting from various pyrimidine derivatives. For example:

- Multicomponent condensation of aryl aldehydes, aminopyrimidines, and active methylene compounds under catalytic conditions.

- Regiospecific one-pot reactions under solvent-free microwave irradiation.

- Stepwise cyclization involving intermediates such as ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate reacting with amines followed by reduction and oxidation steps.

These alternative methods often aim to improve yield, reduce reaction time, or avoid harsh reaction conditions.

Research Findings and Yield Optimization

- The oxidation of ethyl nicotinate to the N-oxide intermediate using mCPBA is highly efficient, with yields up to 98% under mild conditions.

- The nucleophilic substitution with TMSCN is a key step but yields are moderate (~50%), indicating room for optimization, possibly by varying solvents, temperature, or reagent ratios.

- Amination and ring closure steps typically proceed smoothly in ethanol with sodium and ammonium chloride, but yields can vary depending on reaction time and purity of intermediates.

Summary Table of Preparation Steps

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-Amino-2-(pyridin-3-yl)pyrimidine-5-carboxylate, and how can yield/purity be improved?

Methodological Answer: The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using intermediates like 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester and pyridinyl boronic acids. Key steps include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for aryl-aryl bond formation .

- Reaction Conditions : Maintain temperatures between 80–100°C in solvents like THF or DMF under inert atmosphere.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (CH₂Cl₂/EtOH mixtures) to achieve >95% purity .

- Analytical Validation : Confirm purity via HPLC (retention time ~1.26 minutes under TFA-acidified conditions) and LCMS (m/z 366 [M+H]+ observed) .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve pyrimidine and pyridine proton environments (e.g., pyridin-3-yl protons appear as distinct doublets near δ 8.5–9.0 ppm).

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. SHELX is robust for small-molecule crystallography, even with twinned or high-resolution data .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical m/z 275.1 for C₁₂H₁₂N₄O₂).

Q. What are the primary pharmacological targets or applications identified for this compound?

Methodological Answer:

- Protein Kinase Inhibition : The compound serves as a precursor for pyrimido[4,5-d]pyrimidines, which inhibit kinases like EGFR or VEGFR2. Structural analogs with trifluoromethyl groups show enhanced binding affinity .

- Antifungal Activity : Derivatives with substituted pyridyl groups exhibit moderate antifungal properties, likely via inhibition of fungal cell wall synthesis enzymes (e.g., chitin synthase) .

Advanced Research Questions

Q. How can reaction mechanisms for pyrimidine-pyridine coupling be studied computationally?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps. Focus on Pd-mediated oxidative addition/reductive elimination steps.

- Solvent Effects : Simulate solvent interactions (e.g., DMF’s role in stabilizing intermediates) using COSMO-RS models.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.

Q. How can crystallographic data resolve discrepancies in reported molecular conformations?

Methodological Answer:

- Twinned Data Refinement : SHELXL’s twin refinement module (BASF parameter) can resolve overlapping peaks in twinned crystals .

- Hydrogen Bond Analysis : Compare hydrogen-bonding networks (e.g., amino-pyridine interactions) across datasets to identify conformational flexibility.

- Validation Tools : Use PLATON or CCDC Mercury to validate geometric parameters (e.g., torsion angles) against literature analogs.

Q. How to address contradictions in biological activity data between structural analogs?

Methodological Answer:

- SAR Studies : Systematically vary substituents (e.g., replace trifluoromethyl with methoxy groups) and assay against target enzymes.

- Metabolic Stability Assays : Use liver microsomes to compare degradation rates; poor stability in analogs may explain inconsistent activity .

- Docking Simulations : Perform AutoDock/Vina studies to correlate binding poses with activity. For example, pyridin-3-yl’s orientation may block active-site access in some analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.